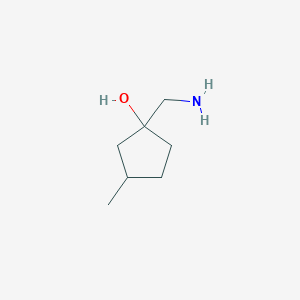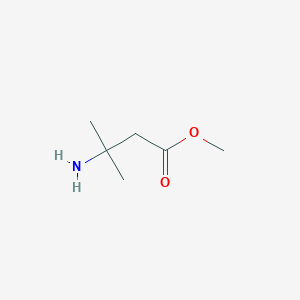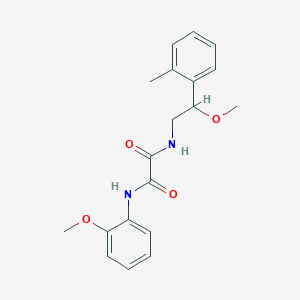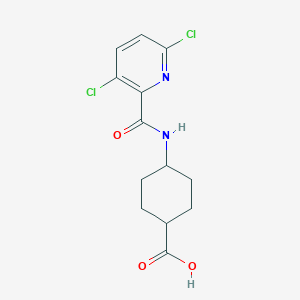
1-(Aminomethyl)-3-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-3-methylcyclopentan-1-ol is an organic compound featuring a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as gabapentin, primarily target voltage-gated calcium channels .
Mode of Action
Gabapentin, a structurally similar compound, acts by decreasing the activity of a subset of calcium channels . This suggests that 1-(Aminomethyl)-3-methylcyclopentan-1-ol might interact with its targets in a similar manner, leading to changes in cellular activity.
Result of Action
Based on the effects of structurally similar compounds, it might influence neuronal activity and potentially have analgesic or anticonvulsant effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-methylcyclopentan-1-ol typically involves the reaction of 3-methylcyclopentanone with formaldehyde and ammonia. This process, known as the Mannich reaction, results in the formation of the aminomethyl group on the cyclopentane ring. The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C)
Catalysts: Acidic catalysts like hydrochloric acid
Solvents: Aqueous or alcoholic solvents
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents like ethanol or dichloromethane
Major Products:
Oxidation: Formation of 3-methylcyclopentanone
Reduction: Formation of various aminomethyl derivatives
Scientific Research Applications
1-(Aminomethyl)-3-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Gabapentin: A compound with a similar aminomethyl group, used as an anticonvulsant and analgesic.
Pregabalin: Another related compound with therapeutic applications in neuropathic pain and epilepsy.
Uniqueness: 1-(Aminomethyl)-3-methylcyclopentan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopentane ring and functional groups make it a versatile compound for various applications.
Conclusion
This compound is a compound of significant interest in multiple scientific fields
Properties
IUPAC Name |
1-(aminomethyl)-3-methylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-7(9,4-6)5-8/h6,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZFWAGSNKKEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Methoxyphenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2467181.png)
![5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2467183.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2467185.png)

![3-[(1R)-1-azidoethyl]-1-benzothiophene](/img/structure/B2467187.png)
![(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile](/img/structure/B2467188.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2467192.png)
![ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate](/img/structure/B2467193.png)

![(E)-N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2467196.png)

![(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2467201.png)
![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2467202.png)
